molecular formula C19H12BrClN2O3 B3466202 5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Cat. No. B3466202
M. Wt: 431.7 g/mol
InChI Key: DWKZOMGIHKSARV-UHFFFAOYSA-N
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Description

“5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide” is a complex organic compound that contains several functional groups including a benzoxazole ring, a furamide group, and halogen substituents (bromine and chlorine). Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and halogen substituents. The benzoxazole ring is a bicyclic planar molecule . The furamide group would add another ring to the structure. The bromine and chlorine atoms would likely be attached to the benzoxazole and furamide rings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

properties

IUPAC Name

5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2O3/c1-10-2-3-11(19-23-14-9-12(21)4-5-15(14)26-19)8-13(10)22-18(24)16-6-7-17(20)25-16/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKZOMGIHKSARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide
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5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide
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5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

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